1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Catalog No.
S621231
CAS No.
54125-02-9
M.F
C8H16O2Si
M. Wt
172.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene

CAS Number

54125-02-9

Product Name

1-Methoxy-3-trimethylsiloxy-1,3-butadiene

IUPAC Name

[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane

Molecular Formula

C8H16O2Si

Molecular Weight

172.3 g/mol

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+

InChI Key

SHALBPKEGDBVKK-VOTSOKGWSA-N

SMILES

COC=CC(=C)O[Si](C)(C)C

Synonyms

1-methoxy-3-trimethylsilyloxy-1,3-butadiene

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C

Isomeric SMILES

CO/C=C/C(=C)O[Si](C)(C)C

Highly Reactive Diels-Alder Diene:

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky's diene, is a valuable reagent in organic synthesis due to its exceptional reactivity in Diels-Alder reactions. Its structure features a conjugated diene system (two double bonds separated by one single bond) and two functional groups: a methoxy group (OCH3) and a trimethylsilyloxy group (OSi(CH3)3). The combination of these features renders the diene electron-rich, making it a potent dieneophile in Diels-Alder cycloadditions [].

Diverse Applications in Organic Synthesis:

Danishefsky's diene has been employed in the synthesis of various complex molecules, including:

  • Sulfone analogues of griseofulvin (sulfogriseofulvins): These compounds exhibit antifungal activity and were obtained through a Diels-Alder reaction between the diene and a dienophile derived from an α,β-unsaturated ketone.
  • Heterocycles: The diene has been utilized in the synthesis of 4H-1-aminopyrroles and 4,5H-pyrazoles through Mukaiyama-Michael addition/heterocyclization reactions.
  • Pyridones and pyranones: Diels-Alder cyclization of Danishefsky's diene with various dienophiles has led to the formation of these heterocyclic compounds, which possess diverse biological activities.
  • Piperidinones and enaminones: The diene's reactivity in the Mannich-Michael reaction has enabled the synthesis of these valuable intermediates in organic synthesis.

1-Methoxy-3-trimethylsiloxy-1,3-butadiene, also known as Danishefsky's diene, is a functionalized diene with the molecular formula C8_8H16_{16}O2_2Si and a molecular weight of 172.3 g/mol. It is characterized by its high reactivity in Diels-Alder reactions, making it a valuable compound in organic synthesis, particularly in the formation of complex cyclic structures. The compound is a colorless liquid with a boiling point of approximately 68-69 °C at 14 mmHg and is miscible with most organic solvents but immiscible with water .

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is predominantly utilized in Diels-Alder reactions, where it reacts with electron-deficient alkenes to yield oxygen-functionalized cyclohexenes and substituted cyclohexenones. These products serve as essential building blocks for the total synthesis of various natural products . The compound also participates in Mannich-Michael reactions, leading to the synthesis of piperidinones and enaminones .

Key Reactions:

  • Diels-Alder Reaction: Forms cyclohexene derivatives when reacted with suitable dienophiles.
  • Mannich-Michael Reaction: Used for synthesizing nitrogen-containing compounds.

While specific biological activities of 1-methoxy-3-trimethylsiloxy-1,3-butadiene are not extensively documented, its derivatives have been investigated for potential pharmacological properties. The high reactivity of this diene suggests that it could be used to synthesize biologically active compounds through various transformations .

The synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene typically involves several steps:

  • Preparation: Triethylamine is stirred in a three-necked flask under controlled conditions.
  • Reagents: Common reagents include chlorotrimethylsilane and 4-methoxybut-4-ene-2-one.
  • Distillation: The product can be purified by distillation through a Vigreux column to remove impurities .

General Procedure:

text
1. Combine triethylamine and chlorotrimethylsilane.2. Add 4-methoxybut-4-ene-2-one gradually.3. Stir the mixture under nitrogen atmosphere.4. Purify the resulting product via distillation.

Compound NameMolecular FormulaUnique Features
4-Methoxybut-4-ene-2-oneC6_6H8_8O2_2Precursor used in its synthesis
Danishefsky's Diene DerivativesVariesEnhanced reactivity and selectivity
Trimethylsilyl DienesVariesOften used in similar synthetic pathways

Uniqueness

The unique aspect of 1-methoxy-3-trimethylsiloxy-1,3-butadiene lies in its ability to participate in highly selective Diels-Alder reactions while maintaining stability under specific conditions compared to other similar dienes.

The historical synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, was first developed by Samuel J. Danishefsky and Takeshi Kitahara in 1974 [9] [11]. This pioneering synthesis established the foundation for accessing this highly reactive electron-rich diene, which has become one of the most important reagents in Diels-Alder chemistry [11].

The original synthetic procedure involves the reaction of trimethylsilyl chloride with 4-methoxy-3-buten-2-one in the presence of zinc chloride as a catalyst [9] [15]. The reaction mechanism proceeds through the activation of the enol ether by zinc chloride, facilitating the nucleophilic attack of the trimethylsilyl group [10] [11]. This zinc chloride-mediated silylation represents a landmark achievement in organosilicon chemistry and established the synthetic pathway that remains fundamental to modern preparations [8] [16].

Historical Experimental Protocol

The detailed experimental procedure from the original work demonstrates the careful optimization required for successful synthesis [10]. Triethylamine (575 grams, 5.7 moles) is stirred mechanically in a three-necked flask under nitrogen atmosphere [10]. Pre-dried zinc chloride (10.0 grams, 0.07 moles) is added to the triethylamine solution and stirred at room temperature for one hour [10]. A solution containing 4-methoxy-3-buten-2-one (250 grams, 2.50 moles) dissolved in benzene (750 milliliters) is then added all at once [10].

The critical step involves the rapid addition of chlorotrimethylsilane (542 grams, 5.0 moles) to the reaction mixture [10]. The reaction exhibits distinct color changes, progressing from pink to red and finally to brown, with significant heat evolution requiring cooling to maintain temperatures below 45 degrees Celsius [10]. After 30 minutes, the mechanically stirred solution is heated to 43 degrees Celsius and maintained at this temperature for 12 hours [10]. The reaction mixture becomes increasingly viscous during this extended heating period [10].

Reaction Conditions and Yield Data

ParameterValue
Temperature43°C (12 hours)
PressureAtmospheric
SolventBenzene
CatalystZinc chloride (0.07 mol)
BaseTriethylamine (5.7 mol)
Reaction Time12.5 hours total

The zinc chloride preparation requires specific attention to ensure optimal catalytic activity [8]. Reagent-grade zinc chloride (50 grams) is placed in an evaporating dish and heated in a fume hood to remove residual moisture [8]. This pre-drying step is essential for maintaining the Lewis acid properties necessary for effective catalysis [31].

The historical synthesis demonstrates remarkable efficiency considering the era's technological limitations [2] [9]. The use of zinc chloride as a Lewis acid catalyst enables the selective formation of the desired trans-isomer through controlled reaction conditions [11] [15]. This stereoselectivity represents a significant achievement in the development of stereocontrolled organic synthesis [16].

Modern Scalable Protocols for Industrial Production

Contemporary industrial production of 1-methoxy-3-trimethylsiloxy-1,3-butadiene has evolved significantly from the original laboratory-scale procedures [7] [12]. Modern scalable protocols incorporate advanced process engineering principles to achieve higher yields, improved purity, and enhanced economic viability for commercial applications [7].

The most efficient modern method employs trimethylsilyl chloride with lithium bromide and triethylamine in tetrahydrofuran, achieving yields of 91% [7]. This protocol represents a substantial improvement over historical methods by eliminating the need for extended heating periods and providing superior product quality [7] [23]. The lithium bromide-triethylamine system offers enhanced reactivity and selectivity compared to the traditional zinc chloride approach [23].

Optimized Industrial Synthesis Parameters

Process ParameterModern ProtocolHistorical Method
Yield91%70-75%
Reaction Time4-6 hours12-13 hours
TemperatureRoom temperature to 45°C43°C (extended)
Solvent SystemTetrahydrofuranBenzene
Catalyst SystemLithium bromide/TriethylamineZinc chloride
PurificationDistillation (68-69°C/14 mmHg)Multiple extractions

Industrial production methods incorporate continuous flow reactors and advanced purification techniques including distillation and chromatography . These technological improvements enable large-scale synthesis while maintaining consistent product quality and minimizing waste generation [35]. The use of continuous flow systems allows for precise control of reaction parameters and enhanced heat management [35].

Modern scalable protocols also address environmental and economic considerations through solvent recovery systems and waste minimization strategies [20]. The replacement of benzene with tetrahydrofuran represents both an environmental improvement and a performance enhancement [7] [23]. Tetrahydrofuran provides superior solvation properties while offering improved safety profiles for industrial operations [25].

Process Optimization Studies

Recent investigations into process optimization have focused on reaction kinetics and thermodynamic parameters [13] [34]. Temperature studies demonstrate that optimal conversion occurs within the range of 25 to 50 degrees Celsius, with higher temperatures leading to decomposition of the target product [33] [34]. Pressure optimization studies indicate that atmospheric pressure conditions provide the best balance between reaction rate and product stability [34].

The development of in-situ analytical monitoring techniques has revolutionized industrial production quality control [13]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy methods enable real-time monitoring of reaction progress and product purity [13]. These analytical advances ensure consistent product quality while minimizing batch-to-batch variability [13].

Alternative Approaches: Organometallic and Catalytic Strategies

Alternative synthetic approaches to 1-methoxy-3-trimethylsiloxy-1,3-butadiene have emerged through advances in organometallic chemistry and catalytic methodologies [21] [27]. These approaches offer complementary strategies that address specific synthetic challenges and provide access to modified analogs with enhanced properties [21].

Organometallic synthesis strategies utilize transition metal complexes to facilitate selective silylation reactions [21] [27]. Manganese-catalyzed dehydrogenative silylation represents a particularly promising approach, employing bench-stable alkyl bisphosphine manganese complexes as precatalysts [27]. The catalytic process initiates through migratory insertion of a carbon monoxide ligand into the manganese-alkyl bond, yielding an acyl intermediate that undergoes rapid silicon-hydrogen bond cleavage [27].

Catalytic Methodologies

Catalytic SystemCatalyst LoadingTemperatureYieldSelectivity
Manganese bisphosphine2-5 mol%Room temperature85-92%>95% E-selectivity
Palladium acetate1-3 mol%40-60°C78-85%90-95%
Titanium isopropoxide10 mol%0-25°C70-80%85-90%

The manganese-catalyzed approach operates through two parallel reaction pathways: an acceptorless pathway involving dihydrogen release and a pathway requiring an alkene as a sacrificial hydrogen acceptor [27]. This mechanistic flexibility provides synthetic versatility while maintaining high stereoselectivity for the formation of trans-vinylsilanes [27].

Palladium-catalyzed methodologies offer alternative pathways through cross-coupling strategies [14] [22]. These approaches utilize organopalladium complexes to facilitate selective carbon-silicon bond formation under mild conditions [14]. The palladium systems demonstrate particular utility in the synthesis of functionalized derivatives that are challenging to access through traditional methods [22].

Salt-Free Reduction Strategies

Recent developments in salt-free reduction methodologies provide alternative access to reactive organometallic intermediates [21]. Organic reductants containing two trimethylsilyl groups, including 1,4-bis(trimethylsilyl)cyclohexa-2,5-diene and its derivatives, enable the reduction of transition metal complexes without generating metal salt byproducts [21]. These salt-free protocols eliminate coordination interference from metal salts, thereby improving catalytic performance and facilitating isolation of organometallic complexes [21].

The salt-free reduction strategy demonstrates particular advantages in titanocene-catalyzed reactions, where yields using organosilicon reductants exceed those obtained with traditional metal powder reductants [21]. This improvement results from the absence of coordinating metal salts that can disrupt catalytic cycles [21].

Advanced Catalytic Systems

Contemporary research has explored the development of asymmetric catalytic systems for the synthesis of enantiomerically enriched analogs [11] [33]. Chiral ionic liquid mediators have shown promise in facilitating asymmetric synthesis with moderate to good enantioselectivity [33]. These systems operate under mild conditions and eliminate the need for traditional Lewis acid catalysts [33].

Mesoporous inorganic-metalorganic hybrid materials represent another frontier in catalytic methodology development [1] [4]. These materials provide precisely controlled active sites that enhance both activity and selectivity compared to homogeneous catalysts [4]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, addressing key considerations for sustainable synthesis [4].

UNII

1ZOR63U51O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

59414-23-2
54125-02-9

Wikipedia

(E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene

General Manufacturing Information

Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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